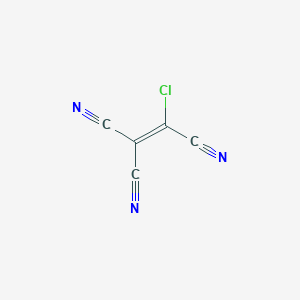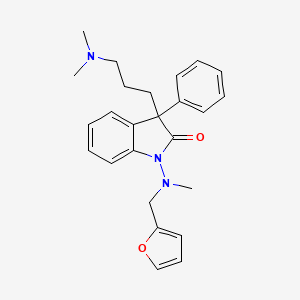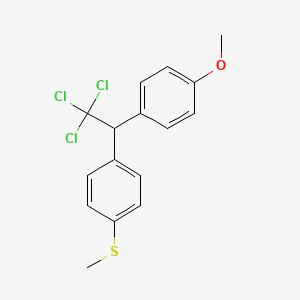
tert-Butyl ethyl sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ethyl sulfoxide: is an organosulfur compound with the molecular formula C₆H₁₄OS It is characterized by the presence of a sulfoxide functional group, which consists of a sulfur atom bonded to an oxygen atom and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butyl ethyl sulfoxide can be synthesized through the oxidation of tert-butyl ethyl sulfide. One common method involves the use of oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically takes place under mild conditions, often at room temperature, and yields the desired sulfoxide with high selectivity .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts, such as metal complexes, can enhance the reaction rate and selectivity, making the process more economically viable .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl ethyl sulfoxide undergoes various chemical reactions, including:
Substitution: The sulfoxide can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: tert-Butyl ethyl sulfide.
Substitution: Various sulfinic acid amides, sulfinic acid esters, and new sulfoxides.
Aplicaciones Científicas De Investigación
tert-Butyl ethyl sulfoxide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-butyl ethyl sulfoxide involves its ability to undergo oxidation and reduction reactions. The sulfoxide group can be activated using reagents like N-bromosuccinimide under acidic conditions, leading to the formation of reactive intermediates. These intermediates can then react with various nucleophiles, resulting in the formation of new sulfoxides, sulfinic acid amides, and sulfinic acid esters . The molecular targets and pathways involved in these reactions are primarily centered around the sulfur atom and its interactions with other functional groups.
Comparación Con Compuestos Similares
- tert-Butyl methyl sulfoxide
- tert-Butyl phenyl sulfoxide
- Di-tert-butyl sulfoxide
Comparison: tert-Butyl ethyl sulfoxide is unique due to its specific combination of tert-butyl and ethyl groups attached to the sulfoxide functional group. This structure imparts distinct chemical properties, such as its reactivity and stability, which differ from other similar compounds. For example, tert-butyl methyl sulfoxide may exhibit different reactivity patterns due to the presence of a methyl group instead of an ethyl group .
Propiedades
Número CAS |
25432-20-6 |
|---|---|
Fórmula molecular |
C6H14OS |
Peso molecular |
134.24 g/mol |
Nombre IUPAC |
2-ethylsulfinyl-2-methylpropane |
InChI |
InChI=1S/C6H14OS/c1-5-8(7)6(2,3)4/h5H2,1-4H3 |
Clave InChI |
ZKLRFDSRTGARJM-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


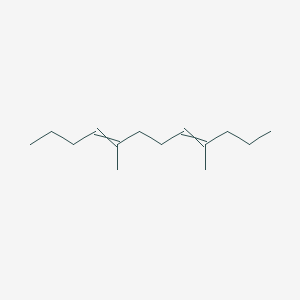
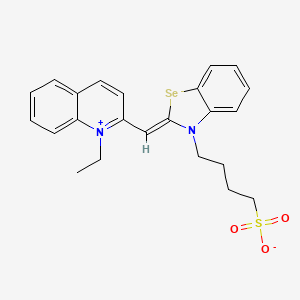
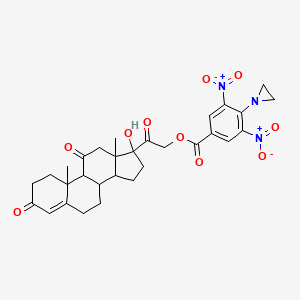
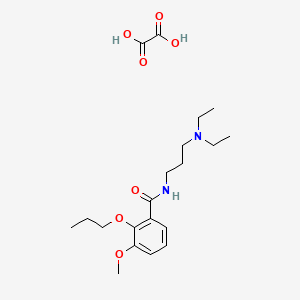
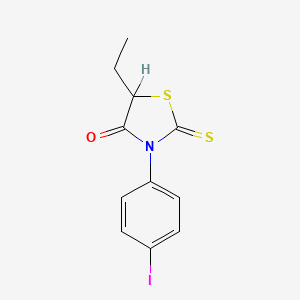
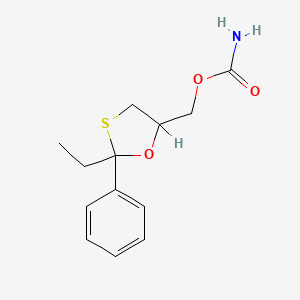
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14693784.png)
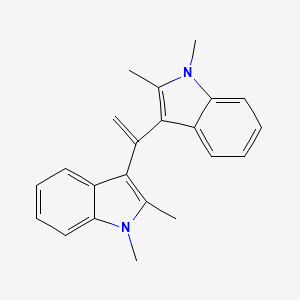
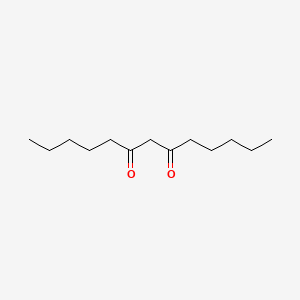
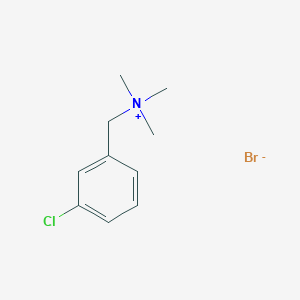
![3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14693798.png)
